molecular formula C20H13ClN4O B5040184 5-(3-chloro-4-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one

5-(3-chloro-4-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one

Cat. No.: B5040184
M. Wt: 360.8 g/mol
InChI Key: DVHUPGHLECHNHH-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-1,5,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one is a complex organic compound characterized by its unique tetrazatetracyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenyl derivatives and various nitrogen-containing reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the tetrazatetracyclo structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted tetrazatetracyclo compounds.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O/c1-12-6-7-13(10-15(12)21)24-9-8-17-14(19(24)26)11-22-20-23-16-4-2-3-5-18(16)25(17)20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHUPGHLECHNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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